molecular formula C13H21N3O B1475778 3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole CAS No. 2098058-80-9

3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole

Cat. No. B1475778
CAS RN: 2098058-80-9
M. Wt: 235.33 g/mol
InChI Key: DGTSBGYJZSGIKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes has been established via copper-catalyzed difluoroalkylation of N-benzylacrylamides .

Scientific Research Applications

Gabapentin Determination

The compound is used in the determination of Gabapentin, a synthetic and non-benzodiazepine analogue of γ-aminobutyric acid . Gabapentin is usually used for epilepsy, symptoms of peripheral neuropathic pain, postherpetic neuralgia, diabetic peripheral neuropathy, acute alcohol withdrawal syndrome, and multiple sclerosis treatment .

Impurity Analysis

The compound forms an impurity (ImpA)-2-azaspiro [4.5] decan-3-one through intramolecular cyclization in solution . The formation of this impurity from crystalline Gabapentin depends on its polymorphic modification, temperature, moisture, shredding rate, and presence of some excipients .

Pharmacokinetic and Safety Profiling

The compound has been used in the development of new drugs, where it displayed optimal pharmacokinetic and safety profiles . This novel mechanism of action, targeting MMP, defines a new class of antihemorrhagic agents without interfering with normal hemostatic function .

Synthesis of Spirotetramat

The compound is used in the synthesis of Spirotetramat, a second-generation insecticide developed by Bayer CropScience . Spirotetramat has a good efficacy and safety for crops .

Pest Control

Spirotetramat, synthesized using the compound, has unique two-way internal absorption and transport properties. This enables spirotetramat to be transported to any part of the plant, which can effectively prevent egg hatching and larval development of pests on roots and leaves .

Anticancer Activity

The compound has been used in the synthesis of new compounds that have shown moderate to high inhibition activities against the cell culture of HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma) and HCT116 (human colorectal carcinoma) cell lines .

properties

IUPAC Name

5-(2-azaspiro[4.5]decan-4-yl)-3-ethyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-2-11-15-12(17-16-11)10-8-14-9-13(10)6-4-3-5-7-13/h10,14H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTSBGYJZSGIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CNCC23CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole
Reactant of Route 2
3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole
Reactant of Route 4
3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole
Reactant of Route 5
3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole
Reactant of Route 6
3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole

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